![molecular formula C38H42F3N9O12 B1516607 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteinizing hormone-releasing hormone (1-6) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is a key component in the endocrine system, influencing reproductive functions in both males and females .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone (1-6) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of luteinizing hormone-releasing hormone (1-6) (free acid) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is also scaled up, employing techniques like preparative high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone (1-6) (free acid) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol.
Substitution: Amino acid analogs and coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and developing therapeutic analogs.
Scientific Research Applications
Luteinizing hormone-releasing hormone (1-6) (free acid) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored as a potential therapeutic agent for conditions related to hormone imbalances, such as infertility and hormone-sensitive cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Luteinizing hormone-releasing hormone (1-6) (free acid) exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding activates G-protein coupled receptors, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, ultimately stimulating the secretion of follicle-stimulating hormone and luteinizing hormone .
Comparison with Similar Compounds
Similar Compounds
- Luteinizing hormone-releasing hormone (1-5) (free acid)
- Luteinizing hormone-releasing hormone (1-7) (free acid)
- Luteinizing hormone-releasing hormone (1-9) (free acid)
Uniqueness
Luteinizing hormone-releasing hormone (1-6) (free acid) is unique due to its specific sequence and biological activity. It has been shown to have distinct effects on the release of reproductive hormones compared to other fragments. Its stability and resistance to degradation make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C38H42F3N9O12 |
|---|---|
Molecular Weight |
873.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7)/t25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
FDNLGWKYDMEUPS-MKBCWQGJSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
sequence |
XHWSYG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1516527.png)
![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)
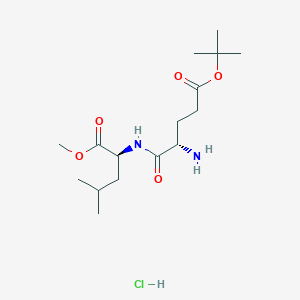
![N6-[((((3-Trifluoracetamidopropoxy(ethoxy))ethoxy)-ethoxy)ethoxy)propyl]adenosine](/img/structure/B1516532.png)
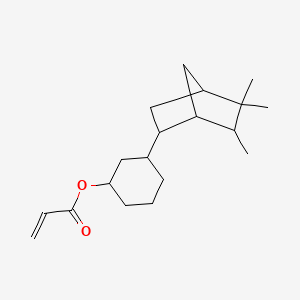
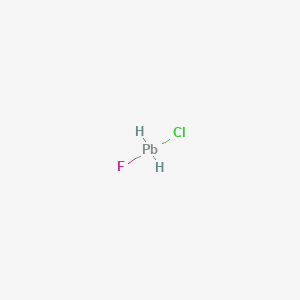

![Cyclohexanepropanoicacid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,trans-(aS)-](/img/structure/B1516538.png)
![2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516540.png)
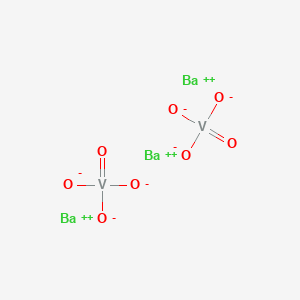
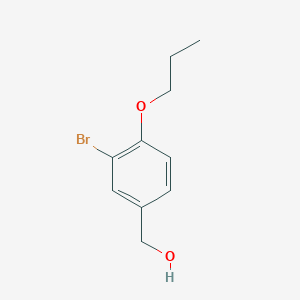
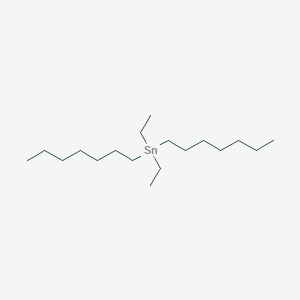
![N6-[((((3-Aminopropoxy(ethoxy))ethoxy)ethoxy)ethoxy)-propyl]adenosine](/img/structure/B1516550.png)
![D-[2-13C]gulose](/img/structure/B1516552.png)
